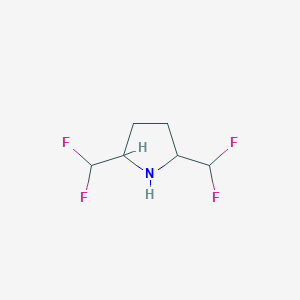
2,5-Bis(difluoromethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(difluoromethyl)pyrrolidine is a fluorinated organic compound characterized by the presence of two difluoromethyl groups attached to a pyrrolidine ring. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its unique structural and physicochemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the fluorination of pyrrolidine derivatives using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or aminodifluorosulfinium tetrafluoroborate salts . These reagents facilitate the conversion of suitable precursors into the desired difluoromethylated product under controlled conditions.
Industrial Production Methods: Industrial production of 2,5-Bis(difluoromethyl)pyrrolidine may involve large-scale fluorination processes using similar reagents, with optimization for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Bis(difluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the difluoromethyl groups.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .
Wissenschaftliche Forschungsanwendungen
2,5-Bis(difluoromethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a scaffold for the development of new pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2,5-Bis(difluoromethyl)pyrrolidine involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the compound’s binding affinity to proteins and enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring contributes to the overall three-dimensional structure, facilitating interactions with biological targets .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: The parent compound without difluoromethyl groups.
2,5-Bis(trifluoromethyl)pyrrolidine: A similar compound with trifluoromethyl groups instead of difluoromethyl groups.
Pyrrolidine-2,5-dione: A related compound with a dione functionality.
Uniqueness: 2,5-Bis(difluoromethyl)pyrrolidine is unique due to the presence of difluoromethyl groups, which impart distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its non-fluorinated or differently fluorinated analogs .
Eigenschaften
Molekularformel |
C6H9F4N |
|---|---|
Molekulargewicht |
171.14 g/mol |
IUPAC-Name |
2,5-bis(difluoromethyl)pyrrolidine |
InChI |
InChI=1S/C6H9F4N/c7-5(8)3-1-2-4(11-3)6(9)10/h3-6,11H,1-2H2 |
InChI-Schlüssel |
BXKUEVLLSDIHCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1C(F)F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


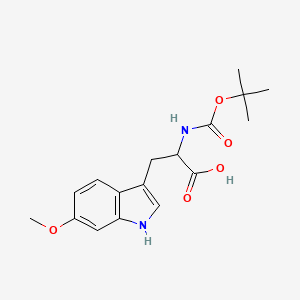
![2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B13340225.png)
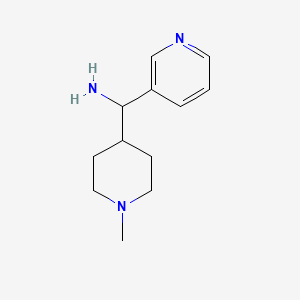
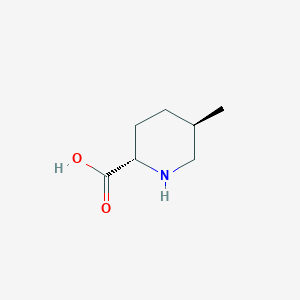

![2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B13340249.png)
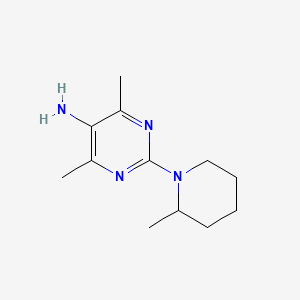
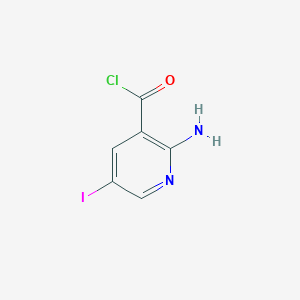
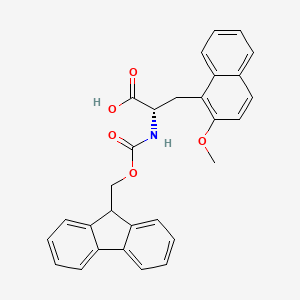
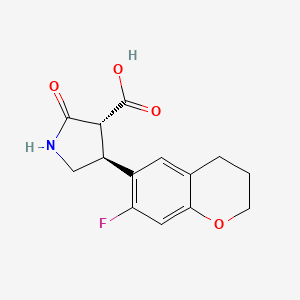
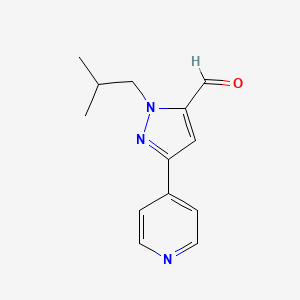
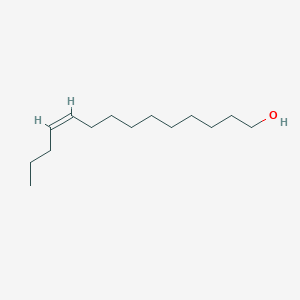
![(S)-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13340306.png)
![(3-(Pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13340308.png)
